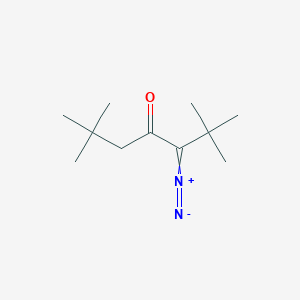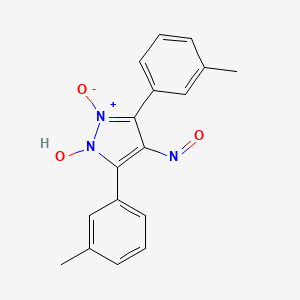![molecular formula C13H8ClF3S B14583176 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61405-42-3](/img/structure/B14583176.png)
1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound with the molecular formula C13H8ClF3S It is a derivative of benzene, where a chlorine atom and a trifluoromethyl group are attached to the benzene ring through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the reaction of 1-chloro-2-iodobenzene with 3-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Fluoromethyl Derivatives: Formed through reduction of the trifluoromethyl group.
Scientific Research Applications
1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-4-(trifluoromethyl)benzene
Uniqueness
1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the presence of both a trifluoromethyl group and a sulfanyl linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
61405-42-3 |
|---|---|
Molecular Formula |
C13H8ClF3S |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
1-chloro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8ClF3S/c14-11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(15,16)17/h1-8H |
InChI Key |
CCAXQFMKGHCLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




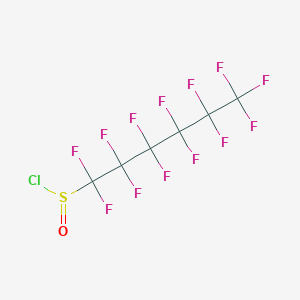
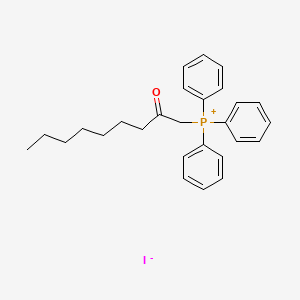
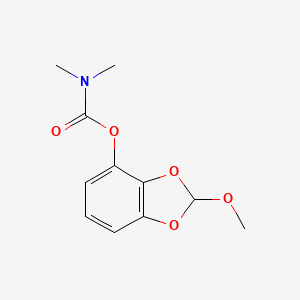
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
